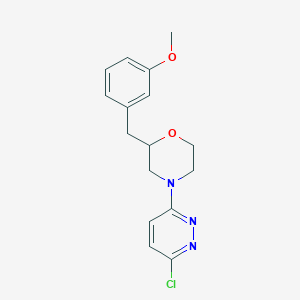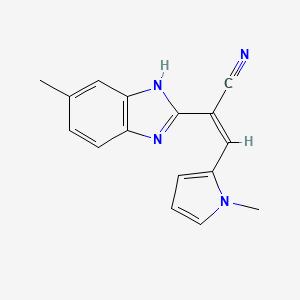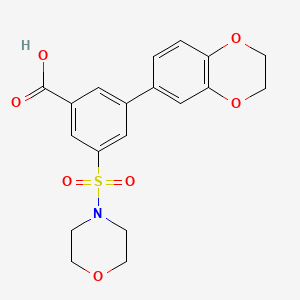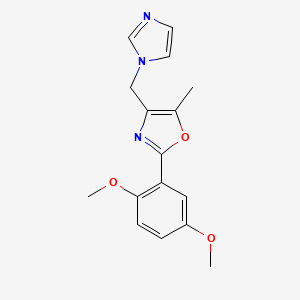![molecular formula C20H20N2O2 B5429788 1-phenyl-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5429788.png)
1-phenyl-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The exact mechanism of action of 1-phenyl-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, and to inhibit the proliferation of cancer cells. It has also been shown to increase the expression of genes involved in mitochondrial biogenesis and to improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-phenyl-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine in lab experiments is its potential to provide new insights into the mechanisms underlying pain and inflammation-related disorders, as well as cancer. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on 1-phenyl-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine. One area of interest is the development of new drugs based on its structure that could be used to treat pain and inflammation-related disorders, as well as cancer. Another potential direction is the investigation of its effects on other signaling pathways and enzymes in the body. Additionally, more research is needed to fully understand its potential side effects and toxicity.
In conclusion, this compound is a synthetic compound that has potential applications in various areas of scientific research. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of pain and inflammation-related disorders, and its ability to inhibit the growth of cancer cells makes it a potential candidate for cancer treatment. However, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 1-phenyl-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine involves the reaction of 1-phenylpiperazine with 4-(2-propyn-1-yloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism and yields the desired product in good yields.
Applications De Recherche Scientifique
1-phenyl-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine has been studied for its potential applications in various areas of scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
(4-phenylpiperazin-1-yl)-(4-prop-2-ynoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-16-24-19-10-8-17(9-11-19)20(23)22-14-12-21(13-15-22)18-6-4-3-5-7-18/h1,3-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOINWJGTPRJIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-azepanylsulfonyl)phenyl]ethanesulfonamide](/img/structure/B5429716.png)
![3-(4-bromophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5429724.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5429732.png)
![3-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5429737.png)
![7-(3-chlorophenyl)-4-[(2-methyltetrahydrofuran-2-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5429743.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(pyridin-3-yloxy)acetamide](/img/structure/B5429747.png)



![2-{[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]methyl}-5-methylpyrazine](/img/structure/B5429781.png)
![N-(5-methyl-3-isoxazolyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5429801.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5429803.png)

![3-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-ethoxybenzoic acid](/img/structure/B5429819.png)